molecular formula C10H12Cl2O B13600747 4-(2,4-Dichlorophenyl)butan-2-ol

4-(2,4-Dichlorophenyl)butan-2-ol

Cat. No.: B13600747
M. Wt: 219.10 g/mol
InChI Key: VMFBCBHONPLBNJ-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12Cl2O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 2,4-dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 2,4-dichlorobenzaldehyde with butan-2-ol in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the use of catalysts such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. Biocatalysis, for instance, has emerged as a promising approach for synthesizing chiral intermediates, including this compound. This method leverages the use of enzymes or whole-cell biocatalysts to achieve high enantioselectivity and yield under environmentally friendly conditions .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dichlorophenyl)butan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its secondary alcohol group and dichlorophenyl substitution make it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H12Cl2O

Molecular Weight

219.10 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)butan-2-ol

InChI

InChI=1S/C10H12Cl2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-7,13H,2-3H2,1H3

InChI Key

VMFBCBHONPLBNJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C=C(C=C1)Cl)Cl)O

Origin of Product

United States

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